Enhanced Hydrophilicity: Comparison of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol with its 5-Acetyl Analog
The target compound's XLogP3 value of -0.5 indicates significantly higher hydrophilicity compared to its 5-acetyl analog, 1-[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]ethan-1-one, which has an XLogP3 of 0.4 [1][2]. This difference of 0.9 log units translates to a predicted ~8-fold higher aqueous solubility for the target compound, which is critical for applications requiring aqueous reaction conditions or biological assays in polar media.
5-Acetyl analog: +0.4
Δ = −0.9 (higher hydrophilicity)
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 1-[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]ethan-1-one: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = -0.9 (higher hydrophilicity for the target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14) |
Why This Matters
The higher hydrophilicity of the target compound makes it suitable for aqueous synthesis or biological assays where the more lipophilic acetyl analog may precipitate or show poor solubility.
- [1] PubChem. [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol. Computed Properties. XLogP3. View Source
- [2] Kuujia. Cas no 2137576-18-0 (1-[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]ethan-1-one). Computed Properties. XLogP3. View Source
